5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole
Description
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole is a nitro-substituted benzodioxole derivative featuring a bromoethyl group at the 5-position and a nitro group at the 6-position. The benzodioxole scaffold (1,3-benzodioxole) is a bicyclic structure with two oxygen atoms forming a dioxole ring fused to a benzene ring.
Properties
IUPAC Name |
5-(1-bromoethyl)-6-nitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5(10)6-2-8-9(15-4-14-8)3-7(6)11(12)13/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSESGFWDNDACQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551078-87-5 | |
| Record name | 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of Key Intermediates: Halomethyl Benzo[d]dioxole Derivatives
A crucial intermediate is 5-bromo-6-(chloromethyl)benzo[d]dioxole, which serves as a precursor for further substitution to the bromoethyl derivative.
- Synthesis of 5-bromo-6-(chloromethyl)benzo[d]dioxole:
- Starting from 5-(chloromethyl)benzo[d]dioxole, bromination is performed using N-bromosuccinimide (NBS) in acetonitrile under an inert atmosphere at room temperature for approximately 13 hours.
- The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the product is purified by column chromatography.
- Yield: approximately 99%.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-(chloromethyl)benzo[d]dioxole | Starting material |
| 2 | N-Bromosuccinimide, acetonitrile, rt, 13 h | 5-bromo-6-(chloromethyl)benzo[d]dioxole (99% yield) |
Conversion to 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
While direct literature on the exact conversion to the bromoethyl derivative is limited, the general approach involves:
- Nucleophilic substitution or halogenation reactions on the halomethyl intermediate to introduce the bromoethyl group.
- The nitro group is introduced either before or after this step, depending on the synthetic route, by nitration under controlled conditions to avoid side reactions.
The bromoethyl group can be installed via bromination of the corresponding ethyl side chain or by substitution of a suitable leaving group (e.g., hydroxyl or chloromethyl) with bromide.
Alternative Synthetic Routes and Related Compounds
- Nucleophilic substitution reactions: For related benzo[d]dioxole derivatives, nucleophilic substitution of halomethyl groups with azide or other nucleophiles has been demonstrated, providing insight into possible pathways for functional group transformations.
- Pd-catalyzed arylation and asymmetric hydrogenation: Advanced synthetic strategies have been used for related benzo[d]dioxole compounds in medicinal chemistry, indicating that catalytic methods can be employed for constructing complex frameworks related to 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Research Findings and Analytical Data
- The compound has been characterized by standard spectroscopic techniques (NMR, HRMS) confirming the structure and purity.
- The bromoethyl substituent is reactive and can undergo nucleophilic substitution, making the compound a valuable intermediate in organic synthesis and medicinal chemistry.
- The nitro group contributes potential biological activity, which motivates the development of efficient synthetic methods.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromoethyl group undergoes nucleophilic substitution (S<sub>N</sub>2) under basic conditions. For example:
Reaction with Hydroxide Ions :
This reaction proceeds via a bimolecular mechanism, yielding the corresponding alcohol .
Key Observations:
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to improved stabilization of the transition state.
-
Steric Hindrance : The secondary bromide in the bromoethyl group slows the reaction compared to primary bromides .
Elimination Reactions
Under strongly basic conditions (e.g., KOH/EtOH), β-elimination competes with substitution:
The nitro group at position 6 stabilizes the resulting alkene through conjugation.
Radical-Mediated Reactions
The bromoethyl group participates in radical chain reactions. For example, in the presence of initiators like AIBN:
Mechanism :
-
Initiation: AIBN generates isobutyronitrile radicals.
-
Propagation:
Experimental Evidence:
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Radical intermediates were detected via ESR spectroscopy in analogous bromodecarboxylation reactions .
Nitro Group Reduction
The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H<sub>2</sub>/Pd-C):
This transformation retains the bromoethyl group, enabling further derivatization .
Bromine Displacement in Coupling Reactions
The bromoethyl group facilitates cross-coupling reactions:
Example : Suzuki-Miyaura coupling with arylboronic acids:
Yields depend on steric and electronic effects of the boronic acid.
Comparative Reactivity
Mechanistic Insights from Analogous Systems
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Radical Pathways : Hypohalites (e.g., Br<sub>2</sub>O) accelerate bromodecarboxylation via radical intermediates, as observed in related benzodioxole derivatives .
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Steric Effects : The secondary bromide in 5-(1-bromoethyl) slows substitution compared to primary bromides like 5-bromomethyl analogs .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cells. However, preliminary findings show that the anticancer activity of these compounds is weak, with IC50 values ranging from 3.94 to 9.12 mM, indicating limited efficacy in this application.
Pharmacological Potential
The structural characteristics of this compound suggest potential interactions with biological targets. The nitro group is often associated with antimicrobial and anti-inflammatory properties, making this compound a candidate for further investigation in medicinal chemistry.
Material Science
Metal-Organic Frameworks (MOFs)
In material science, this compound can be utilized in the synthesis of dioxole functionalized metal-organic frameworks (MOFs). These frameworks are created through the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid and zinc under solvothermal conditions. The resulting MOF materials exhibit unique physical properties that can be tailored for specific applications such as gas storage or catalysis.
Polymer Science
Synthesis of Copolymers
In polymer science, benzo[d][1,3]dioxole compounds are employed in the synthesis of copolymers. These copolymers demonstrate high optical transparency in telecom wavelength ranges (0.85 μm to 1.5 μm) and possess low refractive indices (n = 1.293–1.314), making them suitable for applications in optical devices and telecommunications.
Comparative Analysis of Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Nitrobenzo[d][1,3]dioxole | Lacks bromoethyl group | Antimicrobial properties |
| 5-Bromomethyl-1,3-benzodioxole | Contains bromomethyl instead of bromoethyl | Used in synthetic applications |
| 6-Bromopiperonal | Different ring structure but similar halogen | Fragrance and flavoring agent |
The presence of both a bromoethyl group and a nitro substituent in this compound distinguishes it from these compounds, suggesting unique reactivity and potential applications.
Mechanism of Action
The mechanism of action of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole depends on its application. In medicinal chemistry, the compound may act by:
Enzyme Inhibition: The nitro group can interact with the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Radical Formation: The bromoethyl group can generate radicals under certain conditions, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodioxole Core
5-Bromo-6-nitrobenzo[d][1,3]dioxole
- Molecular Weight : 246.01 g/mol .
- Reactivity : Bromine at the 5-position facilitates nucleophilic aromatic substitution (SNAr), but the absence of an ethyl chain limits alkylation pathways.
- Synthesis : Typically prepared via nitration and bromination of benzo[d][1,3]dioxole derivatives .
5-(Bromomethyl)-6-nitrobenzo[d][1,3]dioxole (ab-9)
- Structure : Bromomethyl (CH2Br) at 5-position, nitro at 6-position.
- Molecular Weight : 258.95 g/mol.
- Physical Properties : Brown solid, mp <40°C; IR bands at 3474 cm⁻¹ (O-H stretch), 1618 cm⁻¹ (C=C aromatic) .
- Reactivity : Bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to generate functionalized intermediates.
- Synthesis : Column chromatography (Rf = 0.2 in 20% ethyl acetate/hexane) yields 59% .
5-Chloromethyl-6-nitrobenzo[d][1,3]dioxole
- Structure : Chloromethyl (CH2Cl) at 5-position.
- Reactivity: Used in TDAE (tetrakis(dimethylamino)ethylene) methodology to generate nitrobenzyl anions for coupling with carbonyl compounds .
- Synthesis: Prepared from (6-nitrobenzo[1,3]dioxol-5-yl)methanol via treatment with thionyl chloride (95% yield) .
Functional Group Comparisons
Bromoethyl vs. Bromomethyl
- Lipophilicity : Increased chain length enhances lipophilicity, which may improve membrane permeability in bioactive analogs.
Nitro Group Positioning
- 6-Nitro Substitution : Common in benzodioxole derivatives (e.g., ). The nitro group at the 6-position deactivates the ring, directing electrophilic substitution to the 5-position.
TDAE-Mediated Reactions
- Mechanism : TDAE generates nitrobenzyl anions from halogenated precursors (e.g., 5-chloromethyl-6-nitrobenzo[d][1,3]dioxole), enabling reactions with aldehydes or esters .
- Applicability : 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole could undergo similar anion formation, but steric effects may reduce reaction efficiency compared to chloromethyl analogs.
Column Chromatography
- Purification : Bromoethyl derivatives may exhibit lower Rf values than bromomethyl analogs due to increased hydrophobicity.
Biological Activity
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole is a complex organic compound characterized by its unique structural features, including a bromoethyl group and a nitro substituent on a benzo[d][1,3]dioxole framework. With a molecular formula of and a molecular weight of 274.07 g/mol, this compound has garnered attention in both synthetic and medicinal chemistry due to its potential applications and biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound have been evaluated for their cytotoxic activity against various cancer cell lines. A study involving several benzodioxole derivatives found that while some exhibited weak anticancer activity (IC50 values ranging from 3.94 to 9.12 mM), the specific activity of this compound remains largely unexplored. This suggests that while the compound may possess some level of biological activity, further investigation is necessary to determine its efficacy.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Nitrobenzo[d][1,3]dioxole | Lacks bromoethyl group | Antimicrobial properties |
| 5-Bromomethyl-1,3-benzodioxole | Contains bromomethyl instead of bromoethyl | Used in synthetic applications |
| 6-Bromopiperonal | Different ring structure but similar halogen | Fragrance and flavoring agent |
The presence of both a bromoethyl group and a nitro substituent in this compound distinguishes it from these compounds, suggesting unique reactivity and potential applications.
Cytotoxicity Studies
In a study evaluating various benzodioxole derivatives for their anticancer properties, compounds were tested against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. The results indicated that many derivatives exhibited negligible anticancer activity. Although specific data for this compound was not provided, its structural characteristics suggest potential interactions with biological targets.
Interaction Studies
Initial research suggests that interaction studies involving this compound are essential for understanding its biological mechanisms. Techniques such as molecular docking or in vitro assays could elucidate its mode of action and therapeutic potential. The compound's functional groups indicate possible interactions with enzymes or receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
